Cas no 1174-92-1 (Cholesteryl methyl ether)

Cholesteryl methyl ether structure
Cholesteryl methyl ether 化学的及び物理的性質
名前と識別子
-
- Cholesteryl methyl ether
- 5-Cholesten-3beta-ol methyl ether
- 3-Methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- (3beta)-3-Methoxycholest-5-ene
- 3BETA-METHOXY-5-CHOLESTENE
- 3beta-Methoxycholest-5-ene
- 3-Methoxycholest-5-ene
- Cholest-5-ene,3beta-methoxy
- Cholest-5-ene,3-Methoxy-,(3b)
- Cholesterin methyl ether
- Cholesterol methyl ether
- DTXSID00880723
- Q63399195
- Cholest-5-ene, 3.beta.-methoxy-
- 1174-92-1
- 3.alpha.-Cholesterol methyl ether
- 3.beta.-Methoxycholest-5-ene
- AKOS015851009
- Cholest-5-ene, 3-methoxy-, (3beta)-
- LMST01010281
- Cholest-5-ene, 3beta-methoxy-
- RCXPTZJNVLDKKV-PXBBAZSNSA-N
- NSC-95435
- Cholesterinmethylether
- 3-Methoxycholest-5-ene #
- NSC95435
- 3-Methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclo
- 3-O-Methylcholesterol
- NSC 95435
- SCHEMBL4738490
- NS00096175
- (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
-
- インチ: 1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22?,23?,24-,25?,26?,27+,28-/m1/s1
- InChIKey: RCXPTZJNVLDKKV-UHFFFAOYSA-N
- ほほえんだ: CC(CCCC(C1CCC2C3CC=C4CC(CCC4(C)C3CCC12C)OC)C)C
計算された属性
- せいみつぶんしりょう: 400.37100
- どういたいしつりょう: 400.371
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 605
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.1
- トポロジー分子極性表面積: 9.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 0.9575 (rough estimate)
- ゆうかいてん: 85.5–86 ºC
- ふってん: 463.29°C (rough estimate)
- フラッシュポイント: 238.7°C
- 屈折率: 1.5100 (estimate)
- PSA: 9.23000
- LogP: 8.04280
Cholesteryl methyl ether 関連文献
-
1. Steroids and walden inversion. Part XXIV. The methylation of 3-hydroxy-steroidsJ. R. Lewis,C. W. Shoppee J. Chem. Soc. 1955 1375
-
2. 86. Studies in the sterol group. Part XXIX. The constitution of the isomeric ethers of cholesterolJ. H. Beynon,I. M. Heilbron,F. S. Spring J. Chem. Soc. 1937 406
-
3. Steroids and Walden inversion. Part XVII. The configuration of ψ-cholesterol and the attempted preparation of 4β-methoxy-5 : 7-cyclocholestaneR. J. W. Cremlyn,R. W. Rees,C. W. Shoppee J. Chem. Soc. 1954 3790
-
4. 208. Studies in the sterol group. Part XXV. An investigation of some reactions of the isomeric ethers of cholesterolJ. H. Beynon,I. M. Heilbron,F. S. Spring J. Chem. Soc. 1936 907
-
5. 302. Studies in the sterol group. Part XXXIII. The constitution of the isomeric ethers of cholesterol (continued from part XXIX)J. H. Beynon,I. M. Heilbron,F. S. Spring J. Chem. Soc. 1937 1459
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6. 143. Studies in the sterol group. Part XXXVI. The oxidation of i-cholesterol and its derivativesI. M. Heilbron,J. Hodges,F. S. Spring J. Chem. Soc. 1938 759
-
7. Studies of organophosphorochloridates. Part II. Reactions of steroid phosphorodichloridatesR. J. W. Cremlyn,N. A. Olsson J. Chem. Soc. C 1971 2023
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8. Molecular structure and orientational order effects in enthalpies and heat capacities of solute transfer into n-hexadecane. Part 2.—Cyclic and aromatic solutesJaleel Ali,Lina Andreoli-Ball,Sailendra N. Bhattacharyya,Bengt Kronberg,Donald Patterson J. Chem. Soc. Faraday Trans. 1 1985 81 3037
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9. Steroids and walden inversion. Part XXV. A kinetic study of the methanolysis of cholesteryl toluene-p-sulphonate in the presence of methoxide ionsC. W. Shoppee,D. T. Westcott J. Chem. Soc. 1955 1891
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10. 483. Steroids and Walden inversion. Part XXXII. The 3 : 5-cyclosteroid rearrangementC. W. Shoppee,D. F. Williams J. Chem. Soc. 1956 2488
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
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